molecular formula C22H20FN3S B11449515 7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11449515
M. Wt: 377.5 g/mol
InChI Key: IYFAHNQEZZAYDL-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpropylsulfanyl group, and a phenyl group attached to a pyrrolopyrimidine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl, methylpropylsulfanyl, and phenyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(3-bromophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(3-methylphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 7-(3-fluorophenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule

Properties

Molecular Formula

C22H20FN3S

Molecular Weight

377.5 g/mol

IUPAC Name

7-(3-fluorophenyl)-4-(2-methylpropylsulfanyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H20FN3S/c1-15(2)13-27-22-20-19(16-7-4-3-5-8-16)12-26(21(20)24-14-25-22)18-10-6-9-17(23)11-18/h3-12,14-15H,13H2,1-2H3

InChI Key

IYFAHNQEZZAYDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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